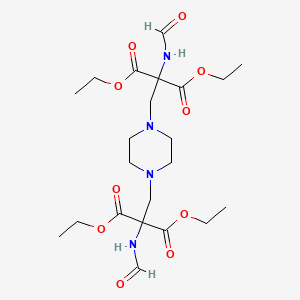
Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ester, amide, and piperazine moieties, which contribute to its diverse chemical reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Piperazine Derivative: Starting with a piperazine derivative, the compound can be functionalized with various substituents through nucleophilic substitution or addition reactions.
Introduction of Ester Groups: The ethoxycarbonyl groups can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Amide Formation: The formylamino groups can be introduced through amidation reactions using formic acid derivatives.
Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale processes, ensuring cost-effectiveness and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-(formylamino)malonate: A simpler analog with fewer functional groups.
Ethyl 2-(formylamino)-3-oxopropanoate: Another related compound with similar reactivity.
Uniqueness
Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
6627-43-6 |
|---|---|
Molekularformel |
C22H36N4O10 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-2-formamido-3-oxopropyl)piperazin-1-yl]methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C22H36N4O10/c1-5-33-17(29)21(23-15-27,18(30)34-6-2)13-25-9-11-26(12-10-25)14-22(24-16-28,19(31)35-7-3)20(32)36-8-4/h15-16H,5-14H2,1-4H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
IIAIAMRTDBGQPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CN1CCN(CC1)CC(C(=O)OCC)(C(=O)OCC)NC=O)(C(=O)OCC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


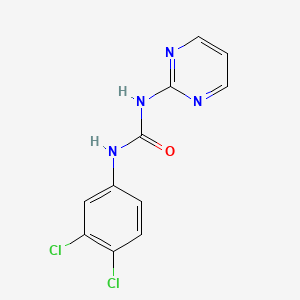
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
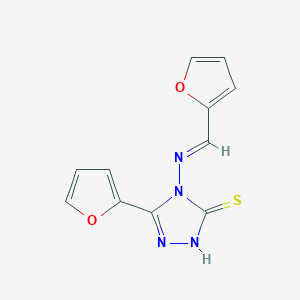
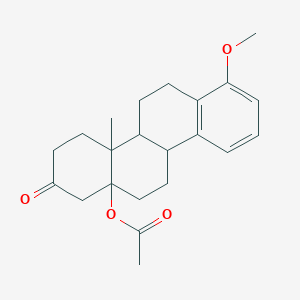
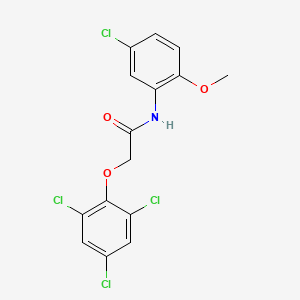
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
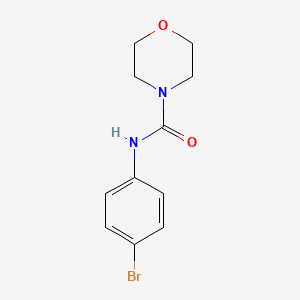
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
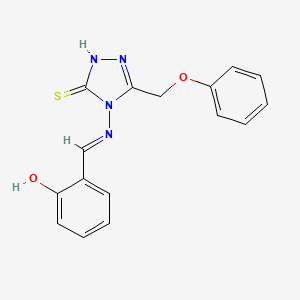
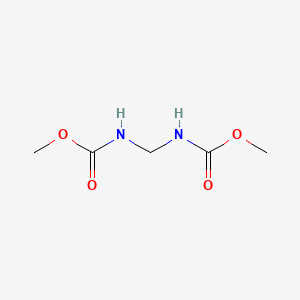
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
